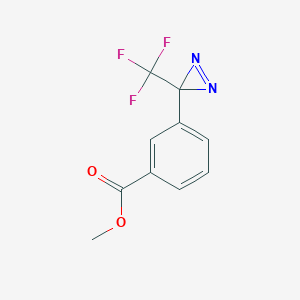

Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate

Description

Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group and a diazirine ring, which are often used in photolabeling and crosslinking studies due to their ability to form covalent bonds with nearby molecules upon activation by light.

Properties

Molecular Formula |

C10H7F3N2O2 |

|---|---|

Molecular Weight |

244.17 g/mol |

IUPAC Name |

methyl 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-8(16)6-3-2-4-7(5-6)9(14-15-9)10(11,12)13/h2-5H,1H3 |

InChI Key |

PIVHVOGONWJXCR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C2(N=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate typically involves multiple steps. One common method includes the following steps:

Synthesis of 3-(trifluoromethyl)benzoic acid: This can be achieved through the Friedel-Crafts acylation of benzene with trifluoroacetyl chloride, followed by hydrolysis.

Formation of diazirine ring: The 3-(trifluoromethyl)benzoic acid is then converted to its corresponding diazirine derivative through a series of reactions involving the formation of a diazo compound, followed by cyclization to form the diazirine ring.

Esterification: Finally, the diazirine derivative is esterified with methanol in the presence of an acid catalyst to form this compound.

Chemical Reactions Analysis

Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate undergoes various chemical reactions, including:

Photolysis: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds, leading to covalent crosslinking with nearby molecules.

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate has several applications in scientific research:

Photolabeling: It is used to study protein-ligand interactions by forming covalent bonds with target proteins upon activation by light.

Crosslinking Studies: The compound is employed in crosslinking studies to investigate the spatial arrangement of biomolecules.

Chemical Biology: It serves as a tool in chemical biology for mapping the binding sites of small molecules on proteins.

Material Science: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The primary mechanism of action of Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to covalent modification of nearby molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene intermediate, making it a valuable tool in photolabeling and crosslinking studies.

Comparison with Similar Compounds

Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate can be compared with other diazirine-containing compounds, such as:

Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate: Similar structure but with the diazirine ring at a different position on the benzene ring.

3-(Trifluoromethyl)benzoic acid: Lacks the diazirine ring, making it less reactive in photolabeling applications.

3-(Trifluoromethyl)phenyl diazirine: Contains a diazirine ring but lacks the ester group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of the trifluoromethyl group, diazirine ring, and ester functionality, which together provide a versatile tool for various scientific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.